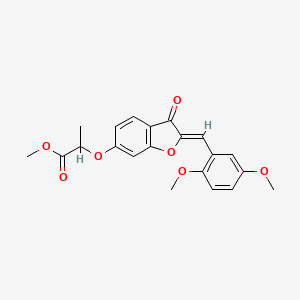![molecular formula C19H17N3O2 B2738821 2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 2279122-50-6](/img/structure/B2738821.png)
2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione, commonly referred to as 2EIP, is a heterocyclic compound found in a variety of natural and synthetic sources. It is a structural analog of the widely studied compound imidazole, and has been used in a variety of scientific research applications. 2EIP has been studied for its potential to act as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Interactions
- The synthesis of related heterocyclic compounds, such as isoindole-diones, through reactions involving secondary amines and ortho-formylbenzoic acid, demonstrates the versatility of these compounds in forming complex molecular structures with potential applications in materials science and pharmaceutical research (Vasilin et al., 2015).
- A study on the photophysical properties of ESIPT-inspired fluorescent isoindole-diones and their derivatives showcases their potential for applications in fluorescent probes and sensors. The research highlights their stability and sensitivity to solvent polarity, underlining the importance of structural design in developing functional photophysical materials (Deshmukh & Sekar, 2015).
Catalysis and Organic Transformations
- Research into Rh(III)-catalyzed dehydrogenative annulation and spirocyclization involving isoindole-diones illustrates advanced methodologies for constructing complex organic frameworks. These processes offer broad substrate scope and operational simplicity, contributing to the synthesis of novel compounds with potential biological activities (Shinde et al., 2021).
Nucleophilic Substitution Reactions
- Studies on nucleophilic substitution in quaternary salts of related biazoles and pyridinium ions demonstrate the reactivity and versatility of these compounds in organic synthesis. The results contribute to the development of new synthetic routes for benzimidazoles and related heterocycles, furthering our understanding of the chemical behavior of these systems (Castellanos et al., 1985).
Photophysical Studies
- The exploration of photophysical behaviors of similar compounds, including the study of excited-state intramolecular proton transfer chromophores, underscores the significance of these compounds in developing new photoluminescent materials. These studies not only elucidate the fundamental properties of the compounds but also highlight their potential applications in optical and electronic devices (Deshmukh & Sekar, 2015).
Eigenschaften
IUPAC Name |
2-[2-(7-ethylimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-13-7-9-21-12-14(20-17(21)11-13)8-10-22-18(23)15-5-3-4-6-16(15)19(22)24/h3-7,9,11-12H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWKVOKMHACKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=CN2C=C1)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide](/img/structure/B2738738.png)
![N-(2,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2738741.png)
![1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B2738743.png)

![N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide](/img/structure/B2738745.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;2,2-diphenylacetic acid](/img/no-structure.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2738750.png)
![1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2738752.png)




